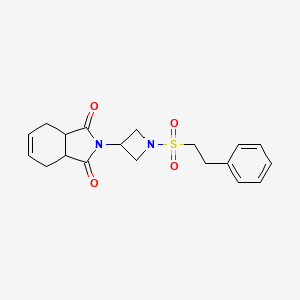

2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a green and cost-effective method . This method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of the pyrazol skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a green oxidation reaction in a microchannel reactor . This reaction yields important quaternary heterocyclic intermediates .Wissenschaftliche Forschungsanwendungen

Synthesis of Baricitinib

This compound is used in the synthesis of Baricitinib , an oral and selective reversible inhibitor of the JAK1 and JAK2 . Baricitinib displays potent anti-inflammatory activity and is used in the treatment of moderate to severe rheumatoid arthritis .

Green and Cost-Effective Synthesis

The compound is involved in a green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine .

Anti-Inflammatory Activity

The compound, as part of Baricitinib, inhibits the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 . This makes it a key player in the treatment of inflammatory diseases.

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

The compound is used in the synthesis of new azetidine and oxetane amino acid derivatives . These derivatives are obtained through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

Suzuki–Miyaura Cross-Coupling Reaction

The compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to synthesize and diversify novel heterocyclic amino acid derivatives .

Synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

The compound is used in the synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . This is a newly functionalized heterocyclic amino acid obtained via [3+2] cycloaddition .

Wirkmechanismus

Target of Action

The primary targets of this compound are the Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) . These kinases play a crucial role in the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

Mode of Action

The compound acts as an oral and selective reversible inhibitor of JAK1 and JAK2 . By inhibiting these kinases, it disrupts the signaling of inflammatory cytokines, thereby displaying potent anti-inflammatory activity .

Biochemical Pathways

The inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the JAK1 and JAK2 kinases, the compound disrupts the signaling of inflammatory cytokines, leading to a decrease in inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-12-20(13-15)26(24,25)11-10-14-6-2-1-3-7-14/h1-7,15-17H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMHKVFNMZWADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)